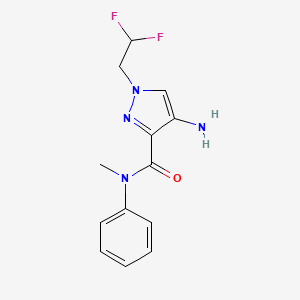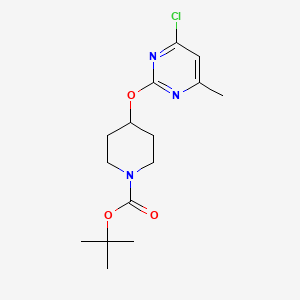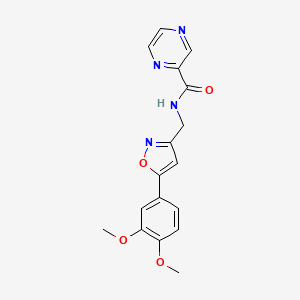
1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 261.81 g/mol.
Aplicaciones Científicas De Investigación
Conformational Analyses
The compound has been studied through the conformational analyses of its derivatives, specifically focusing on the structural characterization of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives in different environments. These analyses, conducted via X-ray diffraction, have provided detailed insights into the molecular structures, highlighting the importance of hydrogen-bonded chains and rings in determining the compounds' conformational stability. The specific R12(5) hydrogen-bonding motif observed in salts with 2-picolinic acid underscores the compound's potential for diverse scientific applications, particularly in understanding molecular interactions and designing structurally related compounds (W. Nitek et al., 2020).
Structural Diversity through Alkylation and Ring Closure Reactions
Research on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has shown its utility in generating a structurally diverse library of compounds via alkylation and ring closure reactions. This compound's reactivity with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and various amines has facilitated the synthesis of a wide array of derivatives, demonstrating the versatility of such compounds in synthetic chemistry for the development of new materials with potential applications in medicinal chemistry and drug design (G. Roman, 2013).
Synthesis and Stereochemistry
The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds provide another application area. Understanding the configurations and preferred conformations of these derivatives, based on their spectroscopic data, is essential for the development of specific compounds with desired biological or chemical properties. Such research contributes to the broader field of stereochemistry, aiding in the synthesis of more effective pharmaceuticals by controlling the spatial arrangement of atoms within a molecule (A. Casy & W. Jeffery, 1972).
High-Performance Liquid Chromatographic Methods
The development of high-performance liquid chromatographic methods for measuring iron chelators in human plasma exemplifies the compound's relevance in analytical chemistry. Such methodologies are crucial for the pharmacokinetic studies of drugs, enabling accurate and sensitive detection and quantification in biological samples. This application is particularly significant for drugs that chelate metals, providing insights into their distribution, metabolism, and excretion (J. Klein et al., 1991).
Adhesive Polymers
Research into monomers for adhesive polymers has also highlighted the utility of derivatives of the compound in material science. The synthesis of specific monomers and their polymerization to produce cross-linked products with potential applications in dental adhesives showcases the compound's role in developing new materials with specialized properties. Such advancements are crucial for the creation of more effective and durable adhesives for medical and industrial applications (N. Moszner et al., 2006).
Propiedades
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-7-9-17(10-8-13)20-12-16(19)11-18-14(2)5-4-6-15(18)3;/h7-10,14-16,19H,4-6,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZVFQMLZQUAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)
![7-[(3-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2682805.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2682813.png)

![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)
![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)



